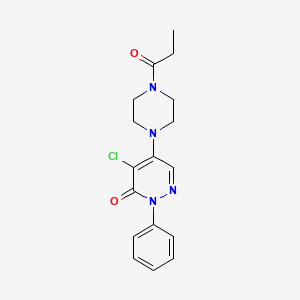![molecular formula C15H11BrN2O3S2 B14944905 methyl 5-amino-7-(4-bromothiophen-2-yl)-6-cyano-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate](/img/structure/B14944905.png)
methyl 5-amino-7-(4-bromothiophen-2-yl)-6-cyano-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL 5-AMINO-7-(4-BROMO-2-THIENYL)-6-CYANO-2-METHYL-7H-THIENO[3,2-B]PYRAN-3-CARBOXYLATE is a complex organic compound that belongs to the class of thienopyrans This compound is characterized by its unique structure, which includes a thieno[3,2-b]pyran core, substituted with various functional groups such as amino, bromo, cyano, and carboxylate
Méthodes De Préparation
The synthesis of METHYL 5-AMINO-7-(4-BROMO-2-THIENYL)-6-CYANO-2-METHYL-7H-THIENO[3,2-B]PYRAN-3-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-b]pyran Core: This can be achieved through a cyclization reaction involving a thienyl derivative and a suitable pyran precursor.
Introduction of Functional Groups: The amino, bromo, cyano, and carboxylate groups are introduced through various substitution reactions.
Final Coupling and Purification: The final product is obtained through coupling reactions and purified using techniques such as recrystallization or chromatography.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to improve reaction efficiency.
Analyse Des Réactions Chimiques
METHYL 5-AMINO-7-(4-BROMO-2-THIENYL)-6-CYANO-2-METHYL-7H-THIENO[3,2-B]PYRAN-3-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups such as cyano to amine.
Substitution: The bromo group can be substituted with other nucleophiles through nucleophilic substitution reactions, using reagents like sodium azide or potassium thiocyanate.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids to form new carbon-carbon bonds.
Applications De Recherche Scientifique
METHYL 5-AMINO-7-(4-BROMO-2-THIENYL)-6-CYANO-2-METHYL-7H-THIENO[3,2-B]PYRAN-3-CARBOXYLATE has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of METHYL 5-AMINO-7-(4-BROMO-2-THIENYL)-6-CYANO-2-METHYL-7H-THIENO[3,2-B]PYRAN-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
METHYL 5-AMINO-7-(4-BROMO-2-THIENYL)-6-CYANO-2-METHYL-7H-THIENO[3,2-B]PYRAN-3-CARBOXYLATE can be compared with other thienopyran derivatives, such as:
METHYL 5-AMINO-7-(2-THIENYL)-6-CYANO-2-METHYL-7H-THIENO[3,2-B]PYRAN-3-CARBOXYLATE: Similar structure but lacks the bromo substituent, leading to different reactivity and applications.
METHYL 5-AMINO-7-(4-CHLORO-2-THIENYL)-6-CYANO-2-METHYL-7H-THIENO[3,2-B]PYRAN-3-CARBOXYLATE:
METHYL 5-AMINO-7-(4-METHYL-2-THIENYL)-6-CYANO-2-METHYL-7H-THIENO[3,2-B]PYRAN-3-CARBOXYLATE: The presence of a methyl group alters its steric and electronic properties, influencing its reactivity and interactions.
These comparisons highlight the uniqueness of METHYL 5-AMINO-7-(4-BROMO-2-THIENYL)-6-CYANO-2-METHYL-7H-THIENO[3,2-B]PYRAN-3-CARBOXYLATE in terms of its specific functional groups and their impact on its chemical behavior and applications.
Propriétés
Formule moléculaire |
C15H11BrN2O3S2 |
|---|---|
Poids moléculaire |
411.3 g/mol |
Nom IUPAC |
methyl 5-amino-7-(4-bromothiophen-2-yl)-6-cyano-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate |
InChI |
InChI=1S/C15H11BrN2O3S2/c1-6-10(15(19)20-2)12-13(23-6)11(8(4-17)14(18)21-12)9-3-7(16)5-22-9/h3,5,11H,18H2,1-2H3 |
Clé InChI |
KRJCCTZGOZLVHM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(S1)C(C(=C(O2)N)C#N)C3=CC(=CS3)Br)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,5-dione](/img/structure/B14944822.png)
![2-[(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B14944826.png)
![N-1-adamantyl-2-[(4-oxo-4H-1,3-benzothiazin-2-yl)thio]acetamide](/img/structure/B14944834.png)
![3-{4-[4-(Ethylsulfonyl)phenyl]piperazin-1-yl}-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B14944842.png)

![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B14944857.png)
![(5E)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14944863.png)
![Chromen-2-one, 3-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-](/img/structure/B14944866.png)
![ethyl 3-(4-methylphenyl)-3-({[5-(thiophen-2-yl)-2H-tetrazol-2-yl]acetyl}amino)propanoate](/img/structure/B14944867.png)
![1-ethyl-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazole-4-sulfonamide](/img/structure/B14944871.png)
![ethyl (2E)-3-[(6-methyl-2-phenyl-1H-indol-5-yl)amino]but-2-enoate](/img/structure/B14944884.png)

![3-fluoro-N-[2-(phenylacetyl)phenyl]benzamide](/img/structure/B14944892.png)
![2-[1-(3-chlorophenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B14944916.png)
